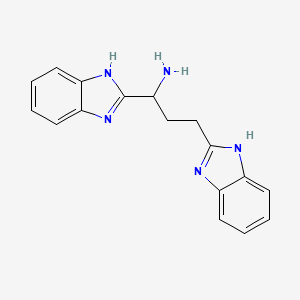

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine is a compound with the molecular formula C17H17N5 . It is an asymmetric bis-benzimidazole ligand .

Synthesis Analysis

This compound can be synthesized by known methods . For instance, ZnX2 (X = Cl, Br, I, ClO4, NO3, OAc) complexes of the ligand were synthesized and characterized by elemental analysis, molar conductivity, TGA, ESI-MS, FT-IR, NMR, and fluorescence spectroscopy .Molecular Structure Analysis

The molecular structure of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine has been studied using various techniques. For example, the ligand exhibits a keto-enol equilibrium in polar solvents .Chemical Reactions Analysis

The chemical reactions of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine have been analyzed in the context of its complexes. The ligand gave complexes with eight-membered chelate ring coordinating through both of the C=N nitrogen atoms, whereas the C=O oxygen atom does not bind to the Zn (II) ion .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine have been characterized by various techniques such as elemental analysis, molar conductivity, TGA, ESI-MS, FT-IR, NMR, and fluorescence spectroscopy .Scientific Research Applications

- 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine serves as an n-type dopant for C60 fullerene , which is an n-type semiconductor in organic and printed electronics . It enhances the electrical properties of these materials, making them suitable for applications like organic thin-film transistors (OTFTs).

- Researchers have synthesized ZnX2 (where X = Cl, Br, I, ClO4, NO3, OAc) complexes using 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine as an asymmetric bis-benzimidazole ligand. These complexes were characterized using techniques such as elemental analysis, molar conductivity, TGA, ESI-MS, FT-IR, NMR, and fluorescence spectroscopy . Such ligands play a crucial role in coordination chemistry and metal complex studies.

Organic Electronics and Semiconductors

Coordination Chemistry and Ligand Design

Mechanism of Action

Target of Action

It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can form complexes with zn(ii) ions, coordinating through both of the c=n nitrogen atoms . This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function .

Result of Action

It’s known that the compound exhibits fluorescence properties . When it forms complexes with Zn(II) ions, a considerable red shift is observed in the fluorescence spectrum . This suggests that the compound may cause changes at the molecular level that can be detected using fluorescence spectroscopy .

Action Environment

The action of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine can be influenced by environmental factors. For instance, the compound exhibits a keto-enol equilibrium in polar solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .

properties

IUPAC Name |

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c18-11(17-21-14-7-3-4-8-15(14)22-17)9-10-16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10,18H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWITHPFNVZEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(C3=NC4=CC=CC=C4N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)

![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)

![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)